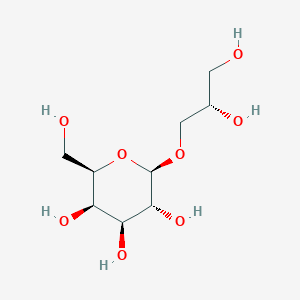
(2S)-Glycerol-O-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Glycerol-O-beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a glycerol molecule linked to a beta-D-galactopyranoside unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Glycerol-O-beta-D-galactopyranoside typically involves the glycosylation of glycerol with a galactose derivative. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of a galactose moiety to glycerol. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Glycerol-O-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute hydroxyl groups with tosyl groups.
Major Products Formed
Oxidation: Formation of galactonic acid derivatives.
Reduction: Formation of deoxy-galactopyranosides.
Substitution: Formation of tosylated glycerol derivatives.
Applications De Recherche Scientifique
(2S)-Glycerol-O-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (2S)-Glycerol-O-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol-O-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic bond.
Glycerol-O-beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Uniqueness
(2S)-Glycerol-O-beta-D-galactopyranoside is unique due to its specific stereochemistry and the presence of a beta-glycosidic bond, which can influence its biological activity and stability compared to its alpha counterpart or glucose derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18O8 |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |
Clé InChI |
NHJUPBDCSOGIKX-XEFZRCJWSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




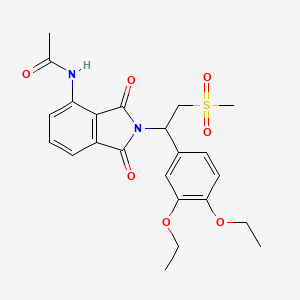
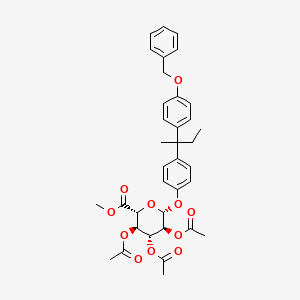
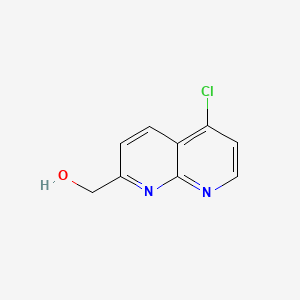
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
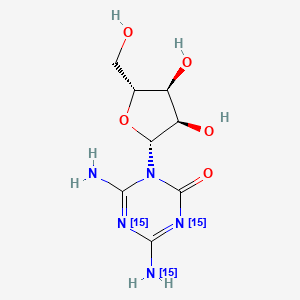

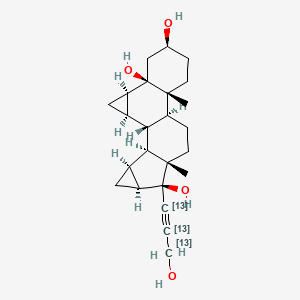

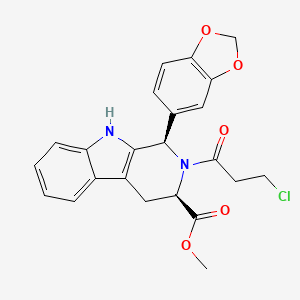
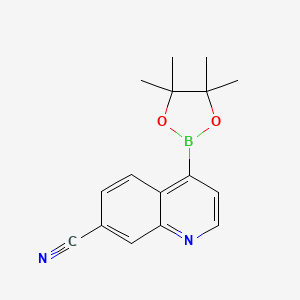
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

